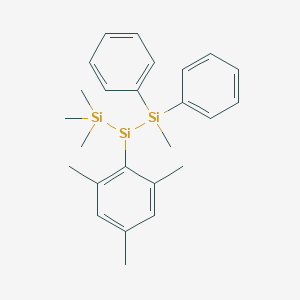
2,4,4-Trimethylpentan-2-YL octaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethylpentan-2-YL octaneperoxoate is an organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentan-2-YL octaneperoxoate typically involves the reaction of 2,4,4-Trimethylpentan-2-ol with octaneperoxoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethylpentan-2-YL octaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethylpentan-2-YL octaneperoxoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethylpentan-2-YL octaneperoxoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions often include redox reactions and nucleophilic substitutions, which alter the chemical environment of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentane:
2,3,4-Trimethylpentane: Another isomer of octane with similar properties.
2,4,4-Trimethylpentan-2-ol: A precursor in the synthesis of 2,4,4-Trimethylpentan-2-YL octaneperoxoate.
Uniqueness
This compound stands out due to its unique peroxoate functional group, which imparts distinct reactivity and
Eigenschaften
CAS-Nummer |
175426-14-9 |
|---|---|
Molekularformel |
C16H32O3 |
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
2,4,4-trimethylpentan-2-yl octaneperoxoate |
InChI |
InChI=1S/C16H32O3/c1-7-8-9-10-11-12-14(17)18-19-16(5,6)13-15(2,3)4/h7-13H2,1-6H3 |
InChI-Schlüssel |
WHROXBMQGONCIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OOC(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


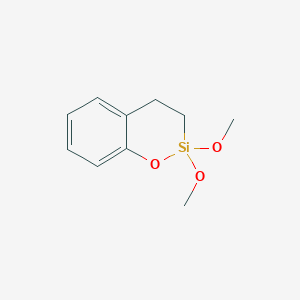
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)



![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
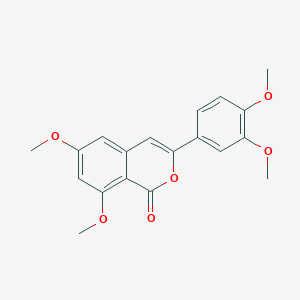
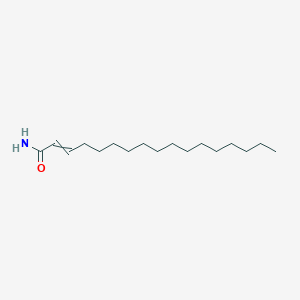
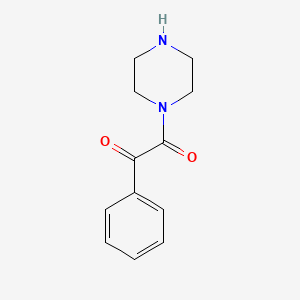
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
